molecular formula C15H22N2O4 B14858436 Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate

Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate

Cat. No.: B14858436
M. Wt: 294.35 g/mol
InChI Key: NBGLWPAPOYLTHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the acetyl group can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. The hydroxypyridinyl moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate is unique due to the presence of both acetyl and hydroxypyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[3-(6-acetyl-5-hydroxypyridin-3-yl)propyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-10(18)13-12(19)8-11(9-17-13)6-5-7-16-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,16,20)

InChI Key

NBGLWPAPOYLTHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)CCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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